Cyclexedrine hydrochloride
Overview
Description
Cyclexedrine hydrochloride is a chemical compound with the molecular formula C10H21N.ClH and a molecular weight of 191.7417 . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is known for its applications in various fields, including pharmaceuticals and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclexedrine hydrochloride typically involves the reaction of cyclohexaneethanamine with hydrochloric acid. The process can be summarized as follows:
- The reaction mixture is then subjected to reflux to ensure complete reaction.
- The product is purified through recrystallization to obtain pure this compound .
Cyclohexaneethanamine: is reacted with in a controlled environment.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced efficiency and yield. The process includes:
Batch reactors: for the initial reaction.
Continuous flow reactors: for improved reaction control and scalability.
Automated purification systems: to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclexedrine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Various oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
Cyclexedrine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Mechanism of Action
Cyclexedrine hydrochloride can be compared with other similar compounds, such as:
Cyclizine: An antihistamine with similar structural features but different pharmacological effects.
Cyclobenzaprine: A muscle relaxant with a different mechanism of action but similar chemical structure.
Uniqueness: Its racemic nature also adds to its distinctiveness compared to other similar compounds .
Comparison with Similar Compounds
- Cyclizine
- Cyclobenzaprine
- Cyclohexaneethanamine derivatives
Properties
IUPAC Name |
2-cyclohexyl-N-methylpropan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADKCVKDIVHZRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C1CCCCC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90981935 | |
Record name | 2-Cyclohexyl-N-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90981935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64011-61-6 | |
Record name | cyclexedrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064011616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexyl-N-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90981935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLEXEDRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53OB35UU25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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